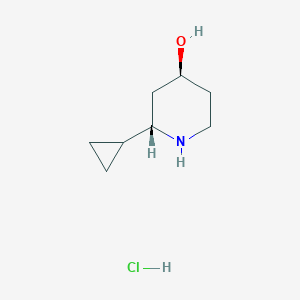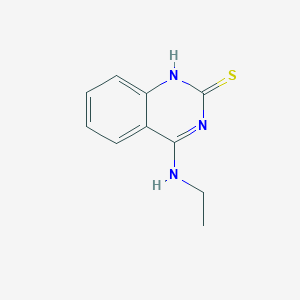
4-(Ethylamino)quinazoline-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylamino)quinazoline-2-thiol is a chemical compound with the molecular weight of 205.28 . Its IUPAC name is 4-(ethylamino)-2-quinazolinyl hydrosulfide . The compound is of interest due to its potential applications in various fields .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a topic of interest in recent years . A method for making quinazoline and substituted aniline derivatives using adaptable pH-sensitive cyclization chemistry has been developed . This method is straightforward, inexpensive, simple, fast, efficient at room temperature, and scalable . Another approach involves the use of various synthetic methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core with an ethylamino group at the 4-position and a thiol group at the 2-position . The InChI code for this compound is 1S/C10H11N3S/c1-2-11-9-7-5-3-4-6-8(7)12-10(14)13-9/h3-6H,2H2,1H3,(H2,11,12,13,14) .Chemical Reactions Analysis
Quinazoline derivatives have been found to exhibit a wide range of biological properties, which can be attributed to their diverse chemical reactions . The chemical reactions of quinazoline derivatives are often influenced by the substituents at various positions on the quinazoline ring .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Quinazoline derivatives have been synthesized and evaluated for their antimycobacterial activity. For instance, 4-Quinazolinol derivatives prepared through the reaction of anthranilic acid and formamide, followed by alkylation, exhibited significant activity against strains of Mycobacterium tuberculosis and other mycobacteria. Some derivatives showed higher activity than standard treatments against atypical strains, highlighting their potential in treating tuberculosis and related infections (Kuneš et al., 2000).
Antifungal Activity
Further research into quinazoline derivatives, such as the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, revealed potent antifungal activities. These compounds were effective against a range of fungi, with certain derivatives inhibiting the growth of Fusarium oxysporum significantly. This suggests their application in developing new antifungal agents (Guang-Fang Xu et al., 2007).
Synthetic Routes and Strategies
The synthesis and modification of quinazoline derivatives are pivotal in creating compounds with potential therapeutic applications. Recent advances have been made in developing new routes and strategies for synthesizing valuable 4(3H)-quinazolinones, highlighting their broad applications including in antimalarial, antitumor, and antimicrobial activities (Lin He et al., 2014).
Biological Activity
Quinazoline derivatives have been reported to possess a wide range of biological activities. New derivatives have been prepared, showcasing properties such as depressant, anticonvulsant, muscle relaxant, anti-inflammatory, antihypertensive, antibacterial, antifungal, analgesic, and spasmolytic activities. This diversity underscores the quinazoline moiety's potential as a pharmacophore, particularly in developing inhibitors and antagonists for various receptors and enzymes (M. Baitiche et al., 2004).
Anticancer Activity
Certain quinazoline derivatives have been identified as potential anticancer agents. For example, 6-substituted-4-(3-bromophenylamino)quinazolines were developed as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These derivatives displayed enhanced antitumor activity, including oral efficacy in xenograft models, demonstrating their promise in cancer treatment (H. Tsou et al., 2001).
Wirkmechanismus
Target of Action
Quinazoline derivatives have been known to exhibit a broad range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . Therefore, it’s plausible that 4-(Ethylamino)quinazoline-2-thiol may interact with multiple targets involved in these pathways.
Mode of Action
Quinazoline derivatives have been reported to interact with their targets in a multi-faceted manner, affecting specific as well as multiple targets . The compound may bind to its targets, leading to changes in their function and subsequent alterations in cellular processes.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation (relevant to anti-cancer activity), microbial growth (relevant to anti-microbial activity), neuronal signaling (relevant to anti-convulsant activity), and lipid metabolism (relevant to antihyperlipidaemia activity) .
Result of Action
Based on the known activities of quinazoline derivatives, potential effects could include inhibition of cell proliferation (in the case of anti-cancer activity), inhibition of microbial growth (in the case of anti-microbial activity), modulation of neuronal signaling (in the case of anti-convulsant activity), and alteration of lipid metabolism (in the case of antihyperlipidaemia activity) .
Biochemische Analyse
Biochemical Properties
Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some quinazoline derivatives have been found to inhibit chromatin-associated proteins in histones
Cellular Effects
Some quinazoline derivatives have shown cytotoxic activity against various cancer cell lines
Molecular Mechanism
Quinazoline derivatives have been found to interact with various biological targets
Eigenschaften
IUPAC Name |
4-(ethylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-11-9-7-5-3-4-6-8(7)12-10(14)13-9/h3-6H,2H2,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTLRQRICULTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2942278.png)
![1-chloro-N-[1-(4-cyanophenyl)-3,4-dimethyl-1H-pyrazol-5-yl]isoquinoline-3-carboxamide](/img/structure/B2942279.png)
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2942280.png)
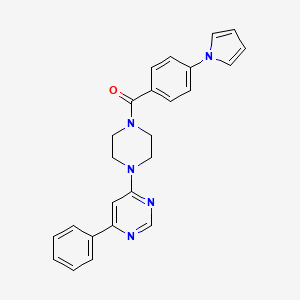
![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2942284.png)
![1-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2942285.png)
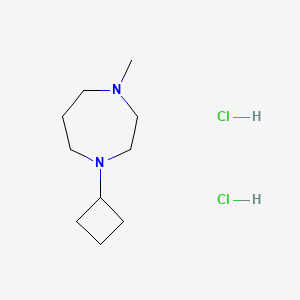
![Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2942289.png)
![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2942291.png)
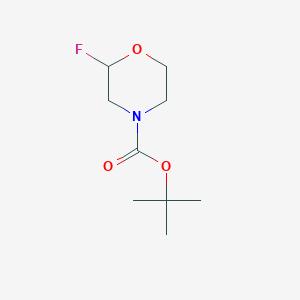
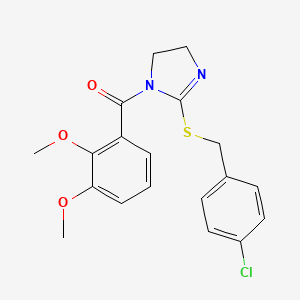
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2942296.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2942299.png)
